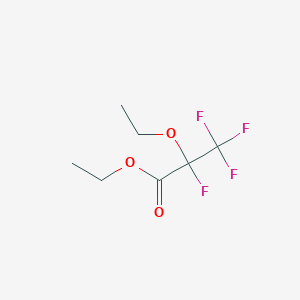

Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate is a chemical compound with the CAS Number: 10186-66-0. It has a molecular weight of 218.15 . The IUPAC name for this compound is ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate .

Molecular Structure Analysis

The InChI code for Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate is 1S/C7H10F4O3/c1-3-13-5(12)6(8,14-4-2)7(9,10)11/h3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Synthesis of Fluorinated Compounds

Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate: is utilized in the synthesis of various fluorinated compounds. Due to the presence of fluorine atoms, these compounds exhibit unique properties such as increased stability, lipophilicity, and bioactivity, making them valuable in pharmaceuticals and agrochemicals .

Material Science Research

In material science, this compound serves as a precursor for the development of fluoropolymer-based materials. These materials are known for their exceptional resistance to solvents, acids, and bases, as well as their thermal stability .

Chemical Synthesis

The compound is involved in chemical synthesis processes where it acts as an intermediate. It can be used to introduce fluorinated side chains into larger molecules, which can significantly alter the physical and chemical properties of the final product .

Chromatography

Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate: can be used in chromatography as a derivatization agent to improve the volatility or detectability of certain compounds, facilitating their analysis and separation .

Analytical Chemistry

In analytical chemistry, it’s used for modifying the surface properties of analytical tools, enhancing their sensitivity and selectivity, especially in the detection of complex biological samples .

Pharmaceutical Research

This compound finds applications in pharmaceutical research, particularly in the design and synthesis of new drugs. Its fluorinated structure is beneficial in creating compounds with improved pharmacokinetic and pharmacodynamic profiles .

Safety and Hazards

While specific safety and hazard information for Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate was not found in the web search results, it’s generally recommended to avoid contamination with oxidising agents as ignition may result . The liquid and vapour are flammable, and the vapour forms an explosive mixture with air .

Mechanism of Action

Target of Action

Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate, also known as 2-EETFP, is a fluorinated organic compound with a variety of uses in scientific research

Mode of Action

It is used as a reagent in organic synthesis, as a solvent for high-performance liquid chromatography (hplc), and as a reactant in the synthesis of other organic compounds .

Biochemical Pathways

Microorganisms in soil and groundwater have been identified with the capability to degrade ETBE aerobically, utilizing it as a carbon and energy source or through cometabolism with alkanes .

Pharmacokinetics

It is a colorless liquid with a low boiling point and a low vapor pressure , which might influence its bioavailability.

Result of Action

It is used in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals , indicating its potential to influence various biological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate. For instance, its low boiling point and low vapor pressure suggest that it might be sensitive to temperature changes . Additionally, its degradation by microorganisms in soil and groundwater suggests that it might be influenced by environmental microbiota .

properties

IUPAC Name |

ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F4O3/c1-3-13-5(12)6(8,14-4-2)7(9,10)11/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJXQRSCNVLGPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(OCC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381552 |

Source

|

| Record name | ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate | |

CAS RN |

10186-66-0 |

Source

|

| Record name | ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B157880.png)